N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine
Description
N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine is a synthetic organic compound that features both an indole and a dimethoxyphenyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the indole moiety, a common structural motif in many natural products and pharmaceuticals, adds to its significance.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-23-19-11-5-7-16(20(19)24-2)13-21-12-6-8-15-14-22-18-10-4-3-9-17(15)18/h3-5,7,9-11,14,21-22H,6,8,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPHYMSOQXRVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and indole.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2,3-dimethoxybenzaldehyde with an appropriate amine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Coupling Reaction: The final step involves coupling the reduced amine with 3-(1H-indol-3-yl)propan-1-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups onto the aromatic rings.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the indole moiety’s known activity in the central nervous system.
Biological Studies: The compound is used in studies investigating receptor binding and signal transduction pathways.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The dimethoxyphenyl group may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)ethanamine: Similar structure but with a shorter alkyl chain.
N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)butan-1-amine: Similar structure but with a longer alkyl chain.
N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-2-amine: Similar structure but with a different position of the amine group.
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine is unique due to its specific combination of the indole and dimethoxyphenyl groups, which may confer distinct pharmacological properties and binding affinities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
